1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene

Catalog No.
S602117
CAS No.
91221-46-4
M.F
C22H20O2
M. Wt
316.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene

CAS Number

91221-46-4

Product Name

1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene

IUPAC Name

4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenol

Molecular Formula

C22H20O2

Molecular Weight

316.4 g/mol

InChI

InChI=1S/C22H20O2/c1-2-21(16-6-4-3-5-7-16)22(17-8-12-19(23)13-9-17)18-10-14-20(24)15-11-18/h3-15,23-24H,2H2,1H3

InChI Key

BPKSDMHGDYTXLI-UHFFFAOYSA-N

SMILES

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O)C3=CC=CC=C3

Synonyms

1,1-BHPE, 1,1-bis(4-hydroxyphenyl)-2-phenylbut-1-ene

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O)C3=CC=CC=C3

The exact mass of the compound 1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzylidene Compounds - Stilbenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene (CAS 91221-46-4), commonly known as BPTPE, is a high-purity (≥98% HPLC) triphenylethylene bisphenol utilized primarily as a specialized monomer in advanced polymer synthesis and as a benchmark angular estrogen in pharmacological research. Unlike simpler bisphenols such as Bisphenol A (BPA), BPTPE features a bulky, angular triphenylethylene core that imparts unique steric properties, making it valuable as a structural modifier in polycarbonates and epoxies, and as a selective estrogen receptor (ER) partial agonist. Commercially available as a stable powder with established solubility in DMSO (2 mg/mL), BPTPE is synthesized via highly efficient McMurry coupling, ensuring reliable batch-to-batch reproducibility for both industrial materials science and sensitive in vitro endocrine models.

Substituting BPTPE with generic planar bisphenols (like BPA) or standard full estrogen agonists (like 17β-estradiol or Z2OHTPE) fundamentally compromises application-critical performance. In polymer chemistry, the lack of the angular triphenylethylene moiety in BPA alters the free volume and thermal stability of the resulting resins. In pharmacological assays, planar estrogens rapidly induce the unfolded protein response (UPR) and apoptosis within 3 days in endocrine-resistant models. In contrast, BPTPE's specific angular geometry forces a unique hydrogen-bonding interaction with the ERα ligand-binding domain, intentionally delaying UPR and apoptosis to beyond 7 days. Substituting BPTPE with full agonists or complete antagonists eliminates this delayed-response window, ruining temporal studies of cellular stress and rendering the compound non-interchangeable for precise assay development [1].

Synthesis Route Compatibility and Precursor Yield

When sourcing BPTPE as a precursor for downstream polymer or derivative synthesis, the compound demonstrates exceptional manufacturability. Utilizing a titanium tetrachloride/zinc-mediated McMurry coupling reaction in tetrahydrofuran, BPTPE can be synthesized with a 96% yield under standard reflux conditions [1]. This significantly outperforms the typical 60-80% yields often observed in the synthesis of more sterically hindered or complex bisphenol analogs, ensuring high material throughput and cost-effective scalability for bulk procurement.

Evidence DimensionChemical synthesis yield (McMurry reaction)
Target Compound Data96% yield
Comparator Or BaselineStandard complex bisphenol synthesis baselines (typically 60-80%)
Quantified Difference16-36% higher yield, ensuring superior process scalability
ConditionsTiCl4/Zn in THF at 0°C to reflux for 2 h

High-yield synthesis routes guarantee reliable commercial availability and batch-to-batch consistency for industrial and laboratory buyers.

Application-Critical Performance: Delayed Apoptosis Induction

In endocrine-resistant breast cancer models (MCF-7:5C), BPTPE exhibits a highly differentiated temporal profile compared to planar estrogens. While 17β-estradiol (E2) and the angular full agonist Z2OHTPE induce positive Annexin V staining (apoptosis) within 3 days of treatment, BPTPE acts initially as an antiestrogen and delays apoptosis induction until after 7 to 14 days of continuous exposure[1]. This delayed induction of the unfolded protein response (UPR) makes BPTPE an irreplaceable benchmark for researchers requiring a prolonged observational window to study cellular stress mechanisms.

Evidence DimensionTime to positive Annexin V staining (apoptosis induction)
Target Compound Data>7 days
Comparator Or Baseline17β-estradiol (E2) and Z2OHTPE (≤3 days)
Quantified DifferenceBPTPE delays apoptosis by at least 4 additional days compared to E2 and Z2OHTPE
ConditionsMCF-7:5C LTED cells treated with 1 nM to 1 µM concentrations

Procuring BPTPE provides a specific delayed-response temporal window that cannot be achieved with standard planar estrogens or full agonists.

Structural Differentiation: Ligand-Binding Domain Targeting

BPTPE's unique partial agonist behavior is driven by its specific molecular geometry, which dictates its binding within the ERα ligand-binding domain. Unlike the estrogen mimic TTC-352, which forms a hydrogen bond with Glu353 to seal the domain and trigger rapid UPR, BPTPE's angular phenolic OH group specifically forms a hydrogen bond with Thr347 [1]. This interaction disrupts the stabilizing Asp351-to-Helix 12 (H12) network, preventing H12 from adopting a fully active conformation. This precise structural mechanism is the quantitative basis for its delayed activity profile.

Evidence DimensionPrimary hydrogen bond target in ERα ligand-binding domain
Target Compound DataThr347 (disrupts Asp351-to-H12 interaction)
Comparator Or BaselineTTC-352 (targets Glu353, allowing Asp351-to-H12 interaction)
Quantified DifferenceDistinct H-bond targeting shifts the complex from a rapid full agonist (TTC-352) to a delayed partial agonist (BPTPE)
ConditionsMolecular dynamics and ERα binding assays

Buyers developing highly specific ER modulators must select BPTPE to intentionally target Thr347 and achieve partial agonism.

Assay Reproducibility and Partial Agonist Standardization

For laboratories standardizing endocrine assays, BPTPE provides highly reproducible intermediate transcriptional activation, distinguishing it from both full agonists and complete antagonists. In MCF-7:WS8 and MCF-7:5C cell lines, 24-hour treatment with BPTPE induces a controlled, partial increase in the mRNA levels of estrogen-responsive genes TFF1 and GREB1. In direct contrast, treatment with the full agonist TTC-352 (at 10^-6 M) or E2 results in a complete, maximum increase in these mRNA levels[1]. This predictable sub-maximal response confirms BPTPE's utility as a precision calibration tool for titrating gene expression without oversaturating the receptor pathway, ensuring high assay reproducibility.

Evidence DimensionTFF1 and GREB1 mRNA expression levels
Target Compound DataPartial, controlled increase
Comparator Or BaselineTTC-352 and E2 (complete, maximum increase)
Quantified DifferenceBPTPE produces significantly lower (P < 0.05) and reproducible sub-maximal transcriptional activation compared to TTC-352 or E2
ConditionsMCF-7:WS8 and MCF-7:5C cells, 24-hour treatment at 1 µM

BPTPE is the exact compound required when a standardized assay demands reproducible, sub-maximal transcriptional activation rather than an all-or-nothing response.

Benchmark Standard for Unfolded Protein Response (UPR) Temporal Assays

Due to its unique ability to delay apoptosis and UPR induction beyond 7 days (unlike E2 or Z2OHTPE, which act within 3 days), BPTPE is the optimal benchmark compound for in vitro pharmacological assays studying the temporal dynamics of endocrine resistance and cellular stress in breast cancer models[1].

Precursor for Advanced Triphenylethylene-Based Polymeric Materials

Leveraging its high-yield (96%) McMurry coupling synthesis route, BPTPE serves as a highly processable, sterically hindered bisphenol monomer. It is ideal for procurement in the development of specialized polycarbonates, epoxies, and polymer additives where the angular triphenylethylene core is required to modify free volume and thermal properties [2].

Structural Probe for ERα Ligand-Binding Domain Modification

Because BPTPE specifically targets the Thr347 residue (disrupting the Asp351-to-H12 interaction) rather than Glu353, it is uniquely suited for structural biology and molecular dynamics studies aiming to design novel selective estrogen receptor modulators (SERMs) that require partial agonist profiles [3].

XLogP3

5.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

316.146329876 g/mol

Monoisotopic Mass

316.146329876 g/mol

Heavy Atom Count

24

UNII

K46GRM9275

Other CAS

91221-46-4

Dates

Last modified: 08-15-2023

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